molecular formula C16H19NO2S B5848945 N-(3,3-diphenylpropyl)methanesulfonamide

N-(3,3-diphenylpropyl)methanesulfonamide

Cat. No. B5848945
M. Wt: 289.4 g/mol
InChI Key: DTWZBHRZXCWDPL-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)methanesulfonamide, also known as DPPMS, is a chemical compound that has gained significant attention in the field of scientific research. DPPMS is a versatile reagent that has been used in various applications, including organic synthesis and drug discovery.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)methanesulfonamide is not fully understood, but it is believed to act as a nucleophile in organic reactions. In drug discovery, N-(3,3-diphenylpropyl)methanesulfonamide is thought to bind to GPCRs by forming hydrogen bonds with the receptor.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)methanesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. N-(3,3-diphenylpropyl)methanesulfonamide has also been shown to have low reactivity towards biological molecules, making it a safe reagent for use in biological systems.

Advantages and Limitations for Lab Experiments

N-(3,3-diphenylpropyl)methanesulfonamide has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of applications, including organic synthesis and drug discovery. N-(3,3-diphenylpropyl)methanesulfonamide is also easy to synthesize and has a high yield. Additionally, N-(3,3-diphenylpropyl)methanesulfonamide is stable under a wide range of conditions, making it a useful tool for research.
However, there are also limitations to the use of N-(3,3-diphenylpropyl)methanesulfonamide in lab experiments. N-(3,3-diphenylpropyl)methanesulfonamide is sensitive to air and moisture, which can lead to decomposition and a decrease in its reactivity. Additionally, N-(3,3-diphenylpropyl)methanesulfonamide can be difficult to handle due to its high melting point and low solubility in common solvents.

Future Directions

For the use of N-(3,3-diphenylpropyl)methanesulfonamide include the synthesis of new biologically active compounds and the development of new drugs that target GPCRs.

Synthesis Methods

N-(3,3-diphenylpropyl)methanesulfonamide can be synthesized through a simple process using commercially available starting materials. The synthesis involves the reaction of 3,3-diphenylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,3-diphenylpropyl)methanesulfonamide as a white crystalline solid with a high yield.

Scientific Research Applications

N-(3,3-diphenylpropyl)methanesulfonamide has been used in various scientific research applications, including organic synthesis and drug discovery. In organic synthesis, N-(3,3-diphenylpropyl)methanesulfonamide is used as a reagent for the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers. N-(3,3-diphenylpropyl)methanesulfonamide has also been used in the synthesis of biologically active compounds, such as antitumor agents and antiviral agents.
In drug discovery, N-(3,3-diphenylpropyl)methanesulfonamide has been used as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. N-(3,3-diphenylpropyl)methanesulfonamide has been shown to selectively bind to GPCRs, making it a useful tool for the discovery of new drugs that target these receptors.

properties

IUPAC Name

N-(3,3-diphenylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-20(18,19)17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWZBHRZXCWDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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